molecular formula C10H20ClNO5 B6292777 Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride CAS No. 2376143-32-5

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride

Cat. No.: B6292777
CAS No.: 2376143-32-5
M. Wt: 269.72 g/mol
InChI Key: RIQLAPJLRUDFLG-KZYPOYLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride is a chemical compound that belongs to the family of amino acids and their derivatives It is characterized by the presence of an amino group, a hydroxyl group, and a diethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as diethyl malonate and an appropriate amino alcohol.

    Esterification: The diethyl malonate undergoes esterification with the amino alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.

    Hydrolysis: The esterified product is then subjected to hydrolysis under acidic or basic conditions to yield the desired amino acid derivative.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a keto derivative.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may also participate in metabolic pathways, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Rel-diethyl (2R,5S)-2-amino-5-hydroxyhexanedioate hydrochloride
  • Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate
  • Rel-diethyl (2R,5S)-2-amino-5-hydroxyhexanedioate

Uniqueness

Rel-diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological targets. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

diethyl (2S,5R)-2-amino-5-hydroxyhexanedioate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5.ClH/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2;/h7-8,12H,3-6,11H2,1-2H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQLAPJLRUDFLG-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC[C@H](C(=O)OCC)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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